molecular formula C9H9NO3 B3354459 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- CAS No. 59430-56-7

2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy-

Cat. No.: B3354459
CAS No.: 59430-56-7
M. Wt: 179.17 g/mol
InChI Key: UHLHIYJDIQPKOU-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with hydroxyl groups at the 5 and 8 positions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted anilines and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of catalysts, solvents, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroquinolinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-: Similar structure but lacks the hydroxyl group at the 8 position.

    2(1H)-Quinolinone, 3,4-dihydro-8-hydroxy-: Similar structure but lacks the hydroxyl group at the 5 position.

    2(1H)-Quinolinone, 3,4-dihydro-5,7-dihydroxy-: Similar structure with hydroxyl groups at the 5 and 7 positions.

Uniqueness

2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

5,8-dihydroxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h2-3,11-12H,1,4H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLHIYJDIQPKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208158
Record name 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59430-56-7
Record name 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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